Filipin

cholesterol binding affinity polyene macrolide fluorescence polarization

Filipin III is the definitive fluorescent probe for unesterified cholesterol. It uniquely offers: (1) the highest equilibrium association constant for cholesterol among all polyene antibiotics; (2) cholesterol-over-ergosterol selectivity opposite to amphotericin B; (3) defined 1:1 stoichiometric binding enabling reliable quantification. Exclusively labels free cholesterol in fixed samples—the gold-standard histochemical stain for Niemann-Pick type C diagnosis. For high-resolution spatial mapping of cholesterol-rich membrane microdomains, Filipin III is non-substitutable.

Molecular Formula C35H58O11
Molecular Weight 654.8 g/mol
Cat. No. B1216100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilipin
SynonymsDesoxylagosin
Filimarisin
Filipin
Filipin I
Filipin II
Filipin III
Filipin IV
NSC 3364
NSC-3364
NSC3364
U 5956
U-5956
U5956
Molecular FormulaC35H58O11
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3
InChIKeyIMQSIXYSKPIGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Filipin Procurement Guide: Composition, Specifications, and Selection Criteria for Cholesterol-Binding Polyene Macrolides


Filipin is a fluorescent polyene macrolide antibiotic complex isolated from cultures of *Streptomyces filipinensis* . The complex comprises at least four structurally related components—Filipins I, II, III, and IV—with Filipin III (CAS 480-49-9) representing the predominant bioactive and fluorescent species . Filipin binds specifically and reversibly to non-esterified 3β-hydroxysterols, particularly cholesterol, forming complexes that undergo characteristic alterations in fluorescence properties [1]. This unique combination of intrinsic fluorescence and cholesterol-specific binding has established filipin as a foundational histochemical probe for visualizing and quantifying free cholesterol distribution in biological membranes, lipid rafts, and intracellular compartments .

Why Filipin Cannot Be Interchanged with Other Polyene Antibiotics or Cholesterol Probes: Evidence for Compound-Specific Procurement


Substituting filipin with other polyene antibiotics (e.g., amphotericin B, nystatin) or alternative cholesterol probes (e.g., BODIPY-cholesterol, perfringolysin O derivatives) fundamentally alters experimental outcomes due to three quantifiable differences: (1) Filipin III exhibits the highest equilibrium association constant for cholesterol among all tested polyene antibiotics [1]; (2) filipin displays selective avidity for cholesterol over ergosterol—a selectivity profile opposite to that of amphotericin B [2]; and (3) filipin forms a 1:1 stoichiometric complex with cholesterol in dilute aqueous solution [3]. Moreover, filipin exclusively labels unesterified (free) cholesterol, whereas alternative probes may bind esterified cholesterol or require live-cell conditions incompatible with fixation-dependent protocols [4]. These non-interchangeable properties dictate that procurement decisions must be driven by specific experimental requirements rather than generic class-based substitution.

Quantitative Differentiation Evidence: Filipin III Versus Comparator Compounds in Cholesterol-Binding Assays


Cholesterol Equilibrium Association Constant: Filipin III Outranks Amphotericin B and Nystatin

In a direct head-to-head comparison of four polyene antibiotics, the equilibrium association constants for binding to aqueous suspensions of cholesterol followed a definitive rank order: filipin III > amphotericin B > nystatin > lagosin [1]. This quantitative ordering aligns with the extent of membrane damage these antibiotics cause in natural and model membranes, confirming that binding affinity translates directly to functional membrane perturbation capacity [1].

cholesterol binding affinity polyene macrolide fluorescence polarization

Selective Sterol Avidity: Filipin Prefers Cholesterol Whereas Amphotericin B Prefers Ergosterol

In a comparative cellular study, filipin and amphotericin B exhibited opposing selectivity profiles for membrane sterols. The effects of filipin were more efficiently inhibited by added cholesterol—the major membrane sterol in human cells—whereas the effects of amphotericin B were more efficiently inhibited by ergosterol, the predominant sterol in yeast membranes [1]. This differential sterol avidity underpins filipin's greater potency in lysing human red blood cells compared to amphotericin B, and inversely, amphotericin B's greater potency in inhibiting yeast cell growth [1].

sterol selectivity membrane sterol polyene toxicity mechanism

Filipin-Cholesterol Stoichiometry: A 1:1 Complex Differentiates Filipin from Other Polyenes

In dilute aqueous solutions, filipin forms a 1:1 stoichiometric complex with cholesterol, whereas in more complex solutions other polyenes such as pimaricin exhibit different interaction behaviors [1]. The study determined that pimaricin and filipin can both interact simultaneously with approximately 30% of the available cholesterol or stigmasterol, but the fundamental stoichiometry of filipin alone for cholesterol in dilute aqueous solutions is precisely 1:1 [1]. This defined stoichiometry enables quantitative interpretation of fluorescence intensity changes in terms of absolute cholesterol content.

binding stoichiometry fluorescence assay competition binding

Filipin Complex Composition: 75.8% Filipin III Content Defines Lot-to-Lot Consistency Requirements

The filipin complex is not a homogeneous compound but a defined mixture of four components with established relative abundance: approximately 75.8% Filipin III, 10.8% Filipin IV, 9.1% Filipin II, and 1.2% Filipin I . Gradient-elution HPLC analysis has established that the elution order for the major filipin components is: III, IV, II, and I [1]. The molecular formulas of the individual components have been assigned by mass spectrometry as C35H58O9 (Filipin I), C35H58O10 (Filipin II), and C35H58O11 (Filipins III and IV) [2].

filipin complex HPLC purity component ratio

Quantitative Flow Microfluorometry: Filipin Enables Femtomole-Sensitivity Cholesterol Detection

Filipin has been validated as a flow microfluorometry (FMF) probe for unesterified cellular cholesterol with femtomole-range sensitivity [1]. Under optimized conditions (2 × 10⁶ fixed cells stained for 2–4 h with 100 μg/mL filipin, excitation at 350.7/356.7 nm, emission measured above 510 nm), fluorescence intensity correlated significantly (P ≤ 0.001) with cellular unesterified cholesterol content determined by an independent enzymatic assay [1]. The FMF assay sensitivity reached the 10⁻¹⁵ mole range and successfully distinguished cell populations with distinct cholesterol levels [1].

flow cytometry cholesterol quantification cellular cholesterol

Filipin Versus BODIPY-Cholesterol: Divergent Utility for Cholesterol Efflux Quantification

In a comparative validation study using boar spermatozoa as a model system, the BODIPY-cholesterol assay proved to be the superior method to quantify cholesterol efflux relative to filipin labelling, though filipin remains useful for assessing cholesterol redistribution [1]. The BODIPY-cholesterol assay was validated against endogenous cholesterol loss measured by mass spectrometry and enabled counterstaining for viability—a feature not achievable with filipin [1]. This study establishes that filipin is not the optimal tool for dynamic efflux quantification but retains unique value for static spatial mapping of cholesterol redistribution within membranes.

cholesterol efflux sperm capacitation fluorescent cholesterol probe

Optimal Application Scenarios for Filipin Procurement Based on Quantitative Differentiation Evidence


High-Sensitivity Static Cholesterol Mapping in Fixed Mammalian Cells and Tissues

Filipin is the definitive selection for experiments requiring maximal cholesterol-binding affinity and static, high-resolution spatial mapping of unesterified cholesterol distribution in fixed samples. The compound's superior equilibrium association constant for cholesterol (ranked highest among tested polyenes) [1] and its defined 1:1 stoichiometry [2] enable reliable quantification of cholesterol-rich membrane microdomains in fixed cells and tissue sections. Standard protocols employ 0.05 mg/mL filipin staining for 2 hours at room temperature following 4% formaldehyde fixation . This application leverages filipin's exclusive reactivity with unesterified cholesterol and compatibility with standard fluorescence microscopy using excitation at 340–380 nm and emission at 385–470 nm .

High-Throughput Flow Cytometric Screening of Cellular Cholesterol Content

Filipin enables population-level discrimination of cells based on unesterified cholesterol content with femtomole (10⁻¹⁵ mole) detection sensitivity [1]. This application is uniquely suited for screening large cell populations to identify cholesterol-level heterogeneity, validate genetic perturbations affecting cholesterol homeostasis, or phenotype lysosomal storage disorders such as Niemann-Pick type C disease. The validated protocol uses 2 × 10⁶ fixed cells stained with 100 μg/mL filipin for 2–4 h, with excitation at 350.7/356.7 nm and emission above 510 nm [1]. Alternative probes lack filipin's combination of cholesterol specificity, fixation compatibility, and flow cytometry-compatible spectral properties for this high-throughput screening modality.

Mammalian Cell Membrane Cholesterol Studies Requiring Sterol Selectivity Over Ergosterol

For experiments focused exclusively on mammalian membrane cholesterol, filipin is the rational procurement choice due to its demonstrated cholesterol selectivity profile. Unlike amphotericin B, whose effects are more efficiently inhibited by ergosterol (the fungal sterol), filipin's effects are more efficiently inhibited by cholesterol [1]. This differential avidity makes amphotericin B unsuitable for precise mammalian cholesterol detection despite its clinical antifungal utility. Filipin's cholesterol-selective binding ensures that fluorescence signals derive specifically from cholesterol-enriched membrane domains in mammalian cells rather than from potential ergosterol contamination or cross-reactivity with other sterols present in complex biological samples.

Diagnostic Histochemistry for Niemann-Pick Type C Disease

The filipin staining test performed on cultured fibroblasts remains the historical gold standard method for establishing the diagnosis of Niemann-Pick type C disease [1]. This clinical diagnostic application requires filipin's specific binding to non-esterified cholesterol that accumulates in lysosomes due to defective NPC1/NPC2 protein-mediated cholesterol trafficking. Filipin's 1:1 stoichiometric binding with cholesterol [2] enables semi-quantitative assessment of lysosomal cholesterol accumulation, with fluorescence intensity directly proportional to the degree of cholesterol storage. Alternative probes such as BODIPY-cholesterol or perfringolysin O derivatives have not been validated as diagnostic replacements in this established clinical pathology workflow, and amphotericin B or nystatin cannot substitute due to their distinct sterol selectivity profiles and lack of validated diagnostic protocols.

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